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OA Binding Affinity for PPARs

Study
Focus

Key Targets Binding Affinity / Findings Experimental Methods

Psoriasis
Treatment
[1]

PPARG,

STAT3,
MAPK3, AR

Good binding affinity predicted via

molecular docking.

Network Pharmacology,

Molecular Docking, In vivo
mouse model (IMQ-induced

psoriasis), PASI scoring,
histology, ELISA.

Obesity
Treatment
[2]

PPARG,
PPARA,

MAPK3,
NR3C1,

PTGS2

Spontaneous binding to all 9 core
targets with binding energy < -20

kJ/mol; binding stability confirmed via
molecular dynamics simulation

(RMSD, Rg). Animal studies
confirmed PPARG as a central target.

Network Pharmacology,
Molecular Docking,

Molecular Dynamics
Simulation, In vivo mouse

model (high-fat diet induced
obesity).

Experimental Protocol Details

The quantitative data in the table above is derived from robust experimental workflows. Here is a detailed

breakdown of the key methodologies cited.
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Network Pharmacology & Molecular Docking

This methodology was used to predict OA's mechanism of action and binding affinity in both cited studies

[1] [2].

Target Prediction: OA's chemical structure was submitted to target prediction databases like

SwissTargetPrediction to generate a list of potential protein targets [1] [2].
Disease Target Identification: Targets related to the disease (psoriasis or obesity) were collected

from databases like GeneCards and DisGeNET [1] [2].
Intersection and Network Analysis: The overlapping targets between OA and the disease were

identified and used to construct Protein-Protein Interaction (PPI) networks. Core targets were
selected based on their connectivity within the network [1] [2].

Molecular Docking: The 3D structure of OA was docked into the binding site of the core target
proteins (e.g., PPARG) using software such as AutoDock Vina. The interaction is evaluated by the

binding energy (ΔG), where a more negative value indicates a more stable and favorable binding
[2].

Validation: The docking protocol's precision is often validated by re-docking a native ligand and
calculating the Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å indicates good reliability

[2].

In Vivo Animal Model Validation

These studies provided experimental confirmation of OA's therapeutic effect and its interaction with

predicted pathways like PPAR [1] [2].

Model Establishment:
Psoriasis Model: BALB/c mice had psoriasis-like inflammation induced by topical application of
Imiquimod (IMQ) [1].

Obesity Model: Mice were fed a high-fat diet (HFD) to induce obesity [2].
Treatment: Model animals were treated with OA (e.g., as a topical cream for psoriasis or oral

administration for obesity) at various concentrations, alongside control groups [1] [2].
Efficacy Assessment:

PASI Score: For psoriasis, disease severity (erythema, scaling, thickness) was scored clinically
[1].

Histological Analysis: Skin or tissue samples were stained with H&E to examine pathological
changes (e.g., epidermal thickness, Baker score) [1].

ELISA: Serum levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) were measured to
quantify systemic inflammation [1].
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Pathway Confirmation: The significance of the PPAR pathway was confirmed in the obesity study by

analyzing the expression of the core target PPARG in animal tissues [2].

PPAR Signaling Pathway Diagram

The diagram below illustrates how Oleanolic Acid is predicted to influence the PPAR signaling pathway,

based on the network pharmacology and experimental findings.
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PPAR Signaling Pathway & Biological Outcomes

Therapeutic Effects (Validated in Models)
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Click to download full resolution via product page

This diagram illustrates the proposed mechanism: OA binds to PPARγ, the complex then dimerizes with

RXR and binds to specific DNA sequences (PPRE) to regulate genes responsible for its observed anti-
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psoriatic and anti-obesity effects [1] [2].

Research Summary

To summarize the current state of knowledge:

Strong Computational Evidence: Multiple, independent network pharmacology and molecular
docking studies consistently predict that OA has a good binding affinity for PPARγ, with spontaneous

binding energies reported [1] [2].
Emerging Experimental Validation: These computational predictions are bolstered by animal

studies showing that OA exerts therapeutic effects (in psoriasis and obesity) that are mechanistically
linked to the PPAR signaling pathway. The obesity study specifically confirmed PPARG as a central

target in vivo [2].
Comparison Context: While the data is compelling, direct head-to-head comparisons of OA's

binding affinity against synthetic PPAR agonists or other natural products are not fully detailed in the
available results. The current evidence firmly positions OA as a natural ligand with moderate to
good affinity for PPARγ, meriting further investigation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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